molecular formula C4H4N4O4 B7725576 5-methyl-3,4-dinitro-1H-pyrazole

5-methyl-3,4-dinitro-1H-pyrazole

Cat. No.: B7725576
M. Wt: 172.10 g/mol
InChI Key: AXIFLJXPRZLOFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-3,4-dinitro-1H-pyrazole (CAS 38859-00-6) is a high-value nitrated heterocyclic compound of significant interest in advanced chemical research and development, particularly in the field of energetic materials . As a member of the nitropyrazole family, this compound features a stable, aromatic five-membered ring structure with two nitro groups, contributing to a high density and positive heat of formation . These properties make it a promising building block for the synthesis of novel High Energy Density Materials (HEDMs), including potential candidates for insensitive explosives and advanced propellants . Theoretical studies on similar polynitropyrazole structures indicate good thermal stability and detonation performance, highlighting the value of this scaffold . Beyond energetic materials, the pyrazole nucleus is a privileged pharmacophore in medicinal chemistry . A vast body of literature recognizes pyrazole-based compounds for a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties . Several FDA-approved drugs, such as Celecoxib and Crizotinib, contain the pyrazole core, underscoring its therapeutic relevance . While the specific activities of 5-methyl-3,4-dinitro-1H-pyrazole may require further investigation, its structure serves as a critical intermediate for constructing more complex, biologically active molecules via multicomponent reactions (MCRs) and other synthetic strategies . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling. The compound has the molecular formula C 4 H 4 N 4 O 4 and a molecular weight of 172.10 g/mol .

Properties

IUPAC Name

5-methyl-3,4-dinitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O4/c1-2-3(7(9)10)4(6-5-2)8(11)12/h1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIFLJXPRZLOFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselectivity Control

  • Electron-Withdrawing Effects: The methyl group at C5 deactivates the pyrazole ring, necessitating strong nitrating agents (e.g., RFNA) to overcome electronic barriers.

  • Steric Guidance: Bulky substituents at C5 favor nitration at C3 and C4 due to reduced steric hindrance compared to C2.

Byproduct Formation

  • Common byproducts include 1,3-dinitro isomers (5–8%) and oxidative degradation products (e.g., carboxylic acids). Chromatographic or recrystallization steps (using acetone/water) mitigate these issues .

Chemical Reactions Analysis

Types of Reactions

5-methyl-3,4-dinitro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-methyl-3,4-dinitro-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-3,4-dinitro-1H-pyrazole involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates that exert biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to undergo redox reactions plays a significant role in its activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-methyl-3,4-dinitro-1H-pyrazole with key analogues, focusing on substituents, synthesis, applications, and physicochemical properties:

Compound Substituents Molecular Weight (g/mol) Synthesis Method Key Properties/Applications References
5-Methyl-3,4-dinitro-1H-pyrazole 3-NO₂, 4-NO₂, 5-CH₃ 187.12 (calculated) Not explicitly detailed; likely via nitration of methylpyrazole precursors. Potential high-energy material; discontinued commercial status suggests stability challenges.
3,4-Dinitro-1H-pyrazole 3-NO₂, 4-NO₂ 158.08 Nitration of pyrazole. High-energy density material; crystal structure (monoclinic, P21/n) with benzene solvate.
5-Methyl-3,4-diaryl-1H-pyrazole 3-Ar, 4-Ar, 5-CH₃ ~300–350 (varies by aryl) [3+2] cycloaddition/[1,5] sigmatropic rearrangement. COX-2 inhibitors (e.g., valdecoxib analogues); evaluated for anti-inflammatory activity.
3,5-Dimethylpyrazole 3-CH₃, 5-CH₃ 96.13 Cyclocondensation of diketones with hydrazines. Pharmaceutical building block (e.g., tazobactam); solid at room temperature.

Key Comparative Insights:

Substituent Effects on Stability and Reactivity :

  • The methyl group in 5-methyl-3,4-dinitro-1H-pyrazole may enhance thermal stability compared to 3,4-dinitro-1H-pyrazole, which lacks stabilizing alkyl groups. However, the compound’s discontinued commercial status implies unresolved challenges, possibly related to nitro group sensitivity or crystallization issues.
  • In contrast, 3,4-dinitro-1H-pyrazole forms stable crystalline solvates (e.g., with benzene) and is explicitly studied for detonation performance due to its high nitrogen/oxygen content .

Biological Activity vs. Energetic Applications :

  • Diaryl-substituted analogues (e.g., 5-methyl-3,4-diaryl-1H-pyrazoles) are optimized for pharmaceutical applications, particularly as COX-2 inhibitors, with in vitro evaluations demonstrating selective enzyme inhibition .
  • Nitro-substituted derivatives prioritize energetic properties. For example, polynitropyrazoles like 3,4-dinitro-1H-pyrazole are classified as high-energy density materials (HEDMs) due to favorable detonation velocities and pressures .

Synthetic Accessibility :

  • The [3+2] cycloaddition route for diarylpyrazoles enables regioselective synthesis of complex derivatives , whereas nitro-substituted pyrazoles often require direct nitration, which can be hazardous and low-yielding .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 5-methyl-3,4-dinitro-1H-pyrazole?

Methodological Answer:
The synthesis typically involves nitration of a pre-functionalized pyrazole precursor. For example, controlled nitration of 5-methyl-1H-pyrazole using a mixture of fuming nitric acid and sulfuric acid at low temperatures (0–5°C) minimizes side reactions like over-nitration or ring degradation . Key steps include:

  • Precursor preparation : Starting with 5-methyl-1H-pyrazole, ensure regioselective nitration by steric and electronic directing effects.
  • Reagent ratios : Use a 2:1 molar ratio of HNO₃/H₂SO₄ to favor dinitration at the 3- and 4-positions.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures yields high-purity product.
    Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm structure using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Basic: What crystallographic techniques are most effective for resolving the structure of 5-methyl-3,4-dinitro-1H-pyrazole?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Critical considerations include:

  • Crystal growth : Slow evaporation of a dichloromethane/hexane solution produces diffraction-quality crystals.
  • Data collection : Use a Rigaku R-AXIS diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 123 K to reduce thermal motion artifacts .
  • Refinement : Employ SHELXL for structure solution, with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically or located via difference maps .
    Key metrics : Final R-factors < 0.06 (R₁) and wR₂ < 0.12 indicate high precision. Planarity deviations in the pyrazole ring (< 0.01 Å) confirm minimal distortion .

Advanced: How can thermal stability and decomposition kinetics of 5-methyl-3,4-dinitro-1H-pyrazole be analyzed for energetic material applications?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Heat samples at 10°C/min under nitrogen to determine decomposition onset temperatures (~200–250°C) .
  • Differential scanning calorimetry (DSC) : Identify exothermic peaks correlating with nitro group decomposition.
  • Kinetic modeling : Apply the Kissinger method to calculate activation energy (Eₐ) from DSC data. For 3,4-dinitro analogs, Eₐ values range 120–150 kJ/mol, indicating moderate thermal stability .
    Safety note : Perform analyses in small quantities (< 5 mg) due to explosive potential.

Advanced: What computational strategies are used to predict the electronic structure and reactivity of 5-methyl-3,4-dinitro-1H-pyrazole?

Methodological Answer:

  • Density Functional Theory (DFT) : Use the B3LYP/6-311++G(d,p) basis set to optimize geometry and calculate electrostatic potential (ESP) maps. These reveal electron-deficient regions at nitro groups, guiding reactivity predictions .
  • Detonation properties : Apply the Kamlet-Jacobs equations to estimate detonation velocity (D ~ 7800 m/s) and pressure (P ~ 25 GPa) based on molecular density (1.70 g/cm³) and heat of formation (ΔHf ~ +200 kJ/mol) .
    Validation : Cross-check computational results with experimental SC-XRD and IR data to refine models .

Advanced: How can researchers resolve contradictions in reported detonation properties of nitro-substituted pyrazoles?

Methodological Answer:
Discrepancies often arise from differing synthesis conditions or characterization methods. To address:

  • Standardize testing : Use identical protocols (e.g., UN gap test for sensitivity, CHEETAH for detonation simulations) .
  • Comparative studies : Analyze 5-methyl-3,4-dinitro-1H-pyrazole alongside analogs (e.g., 1,4-dinitro isomers) to isolate substituent effects .
  • Collaborative validation : Share samples between labs to eliminate batch-specific impurities as a variable.

Advanced: What strategies enable regioselective functionalization of 5-methyl-3,4-dinitro-1H-pyrazole?

Methodological Answer:

  • Nucleophilic aromatic substitution : Replace nitro groups with amines or thiols under high-temperature (80–100°C) conditions in DMF. For example, reaction with ethylenediamine yields bis-amino derivatives .
  • Protection/deprotection : Temporarily protect the pyrazole NH with a tert-butoxycarbonyl (Boc) group to direct electrophiles to specific positions.
  • Catalysis : Use Cu(I) catalysts for Ullmann-type coupling to introduce aryl groups at the 1-position .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.